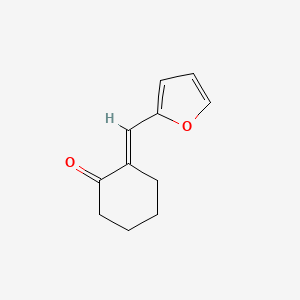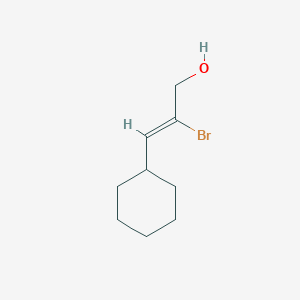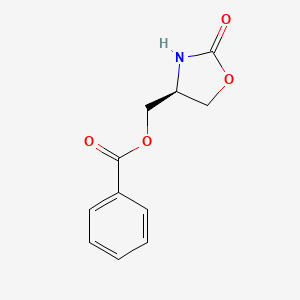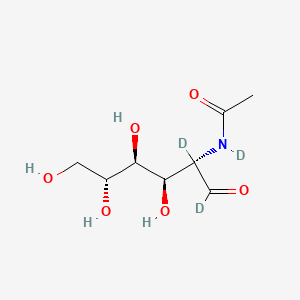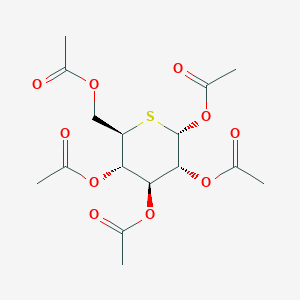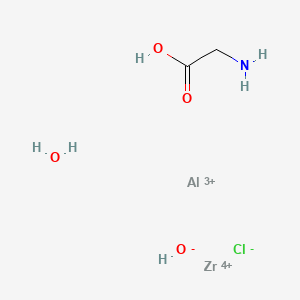
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to an imidazolidine moiety, which is further substituted with two phenyl groups and two methyl groups. The stereochemistry of the compound is specified by the (4S,5S) configuration, indicating the spatial arrangement of the substituents around the imidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with an imidazolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The pyridine and imidazolidine rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool in biochemical studies to investigate enzyme functions and interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound can be utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE include other imidazolidine derivatives and pyridine-based compounds. Examples include:
- 3-(1,3-Dimethyl-2-imidazolidinyl)pyridine
- 3-(Diphenylimidazolidin-2-yl)pyridine
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
133634-31-8 |
|---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)
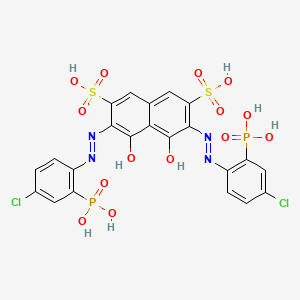
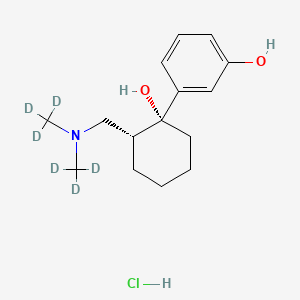
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)
